(2-amino-6-bromo-3-chlorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-amino-6-bromo-3-chlorophenyl)methanol is an organic compound characterized by the presence of amino, bromo, and chloro substituents on a phenyl ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-amino-6-bromo-3-chlorophenyl)methanol typically involves multi-step organic reactions. One common method starts with the bromination and chlorination of a phenyl ring, followed by the introduction of an amino group. The final step involves the reduction of a nitro group to an amino group and the addition of a methanol group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, which is a crucial step in its synthesis.
Substitution: The presence of halogens (bromo and chloro) on the phenyl ring makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-amino-6-bromo-3-chlorophenyl)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-amino-6-bromo-3-chlorophenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the halogens can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
(2-amino-6-bromo-3-chlorophenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(2-amino-6-bromo-3-chlorophenyl)acetic acid: Contains an acetic acid group instead of methanol.
(2-amino-6-bromo-3-chlorophenyl)amine: Lacks the methanol group, having only the amino substituent.
Uniqueness: (2-amino-6-bromo-3-chlorophenyl)methanol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both halogens and an amino group on the phenyl ring, along with a methanol group, makes it a versatile compound for various applications.
Properties
CAS No. |
2825007-79-0 |
---|---|
Molecular Formula |
C7H7BrClNO |
Molecular Weight |
236.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.